molecular formula C26H29ClN2O2 B4137815 1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol

1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol

Cat. No. B4137815
M. Wt: 437.0 g/mol
InChI Key: AQSFPWZOGDCWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, also known as pindolol, is a non-selective beta-blocker used in the treatment of hypertension, angina, and arrhythmias. Pindolol is a racemic mixture of two enantiomers, which differ in their pharmacological properties. The compound was first synthesized in 1963 and has been widely studied for its therapeutic potential and mechanism of action.

Mechanism of Action

Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. The compound has partial agonist activity at beta-1 receptors, which means it can stimulate these receptors to a limited extent. Pindolol also has antagonist activity at serotonin 1A receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Pindolol has a number of biochemical and physiological effects, including reducing heart rate and blood pressure by blocking beta-1 receptors in the heart and reducing bronchodilation by blocking beta-2 receptors in the lungs. The compound may also have anxiolytic and antidepressant effects due to its partial agonist activity at beta-1 receptors and antagonist activity at serotonin 1A receptors.

Advantages and Limitations for Lab Experiments

Pindolol has been widely used in laboratory experiments due to its well-characterized pharmacological properties and availability. However, the compound's non-selective beta-blocking activity may limit its use in certain experiments where selective beta-blockers are required.

Future Directions

There are a number of potential future directions for research on 1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, including:
1. Further investigation of the compound's potential use in the treatment of anxiety disorders and depression, particularly in combination with SSRIs.
2. Examination of the compound's potential use in the treatment of cocaine addiction, including the development of novel formulations and delivery methods.
3. Investigation of the compound's effects on other neurotransmitter systems, including the dopamine and norepinephrine systems.
4. Development of more selective beta-blockers based on the structure of 1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol, which may have improved therapeutic efficacy and fewer side effects.
Conclusion:
Pindolol is a non-selective beta-blocker with a number of potential therapeutic uses, including in the treatment of hypertension, angina, and arrhythmias. The compound has also been studied for its potential use in the treatment of anxiety disorders, depression, and cocaine addiction. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Scientific Research Applications

Pindolol has been extensively studied for its potential therapeutic uses, particularly in the treatment of anxiety disorders and depression. The compound has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) and may have a role in the treatment of refractory depression. Pindolol has also been studied for its potential use in the treatment of cocaine addiction, as it may reduce the reinforcing effects of the drug.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O2/c27-24-13-7-8-14-25(24)31-20-23(30)19-28-15-17-29(18-16-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,30H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFPWZOGDCWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-chlorophenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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